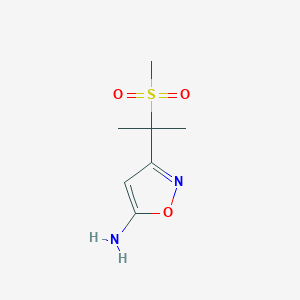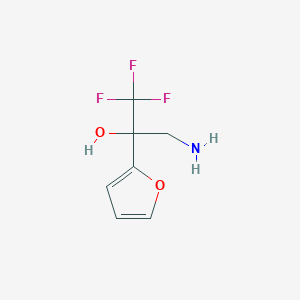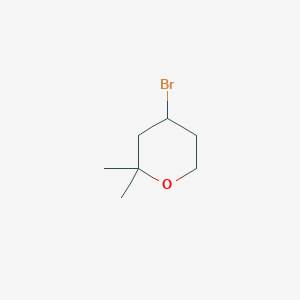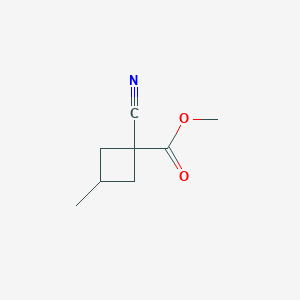
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-cyano-3-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . The compound is a colorless liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . More detailed physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate's chemical reactivity is central to various synthetic processes. Studies have shown that cyclobutene derivatives, closely related to this compound, participate in electrocyclic reactions, demonstrating the compound's potential in synthesizing complex organic structures. For instance, the thermolysis of methyl 3-formylcyclobutene-3-carboxylate leads to the formation of methyl (2H)-pyrane-5-carboxylate via electrocyclization, underscoring the compound's utility in synthetic organic chemistry (Niwayama & Houk, 1992).
Polymerization and Material Science
The anionic polymerization of cyclobutene monomers, such as methyl cyclobutene-1-carboxylate, presents interesting applications in material science. These monomers can be polymerized to produce polymers with cyclobutane rings in the main chain, offering unique properties. For example, the polymerization of methyl cyclobutene-1-carboxylate with tert-butyl lithium in combination with specific aluminum compounds results in polymers with narrow molecular weight distribution, showcasing potential applications in creating new materials with tailored properties (Kitayama et al., 2004).
Molecular Structure and Stereochemistry
The study of compounds structurally related to this compound contributes to our understanding of molecular structure and stereochemistry. For instance, the analysis of tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate, which shares a cyclobutane core with this compound, reveals insights into the relative stereochemistry of cyclobutane rings and their influence on molecular properties (Lough, Jack, & Tam, 2012).
Advanced Organic Synthesis
Further research into the reactivity of cyclobutene and related compounds opens avenues for advanced organic synthesis. For example, the Lewis acid-assisted [2+2] cycloaddition reactions of allenyl sulfides and electron-deficient olefins to form methylenecyclobutane derivatives highlight the potential of using cyclobutene derivatives in constructing complex organic molecules with high precision (Hayashi, Niihata, & Narasaka, 1990).
Propriétés
IUPAC Name |
methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFPNSVHBFTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





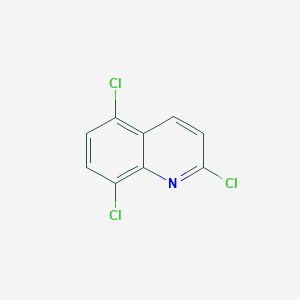
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

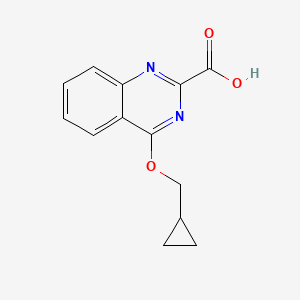
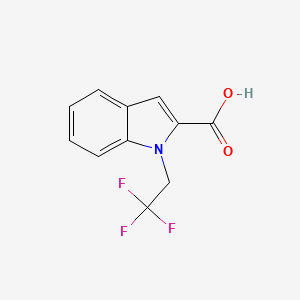
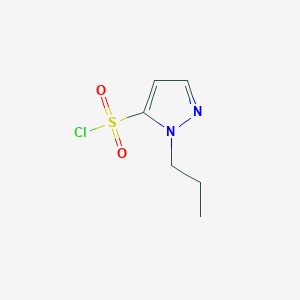
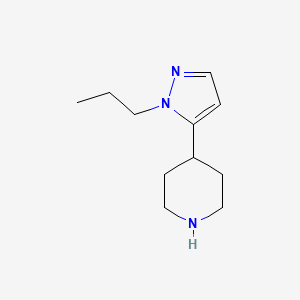
![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)
